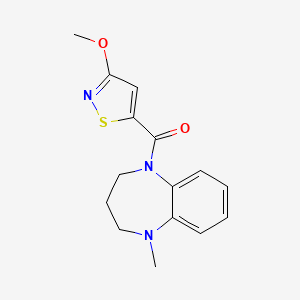![molecular formula C20H22N4O B7436455 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7436455.png)
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide acts as a competitive antagonist at the NMDA receptor, meaning that it binds to the receptor and blocks the activity of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and other physiological processes. By blocking the activity of glutamate, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can modulate the activity of the NMDA receptor, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in synaptic plasticity, learning and memory, and pain perception. In animal studies, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to enhance synaptic plasticity and improve learning and memory in a variety of tasks, including spatial memory and fear conditioning. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate pain perception in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide for lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, particularly in the treatment of chronic pain and neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide on synaptic plasticity and learning and memory.
Méthodes De Synthèse
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the synthesis of 4-(methylamino)phenylacetonitrile, which is then reacted with benzyl cyanide to yield the intermediate 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]acetamide. This intermediate is then converted to 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide through a cyclization reaction using an appropriate acid catalyst.
Applications De Recherche Scientifique
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to interact with a specific type of receptor in the brain called the N-methyl-D-aspartate (NMDA) receptor. This interaction has been linked to a variety of physiological and biochemical effects, including changes in synaptic plasticity, learning and memory, and pain perception.
Propriétés
IUPAC Name |
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-16-9-11-17(12-10-16)23-20(25)24-13-5-8-19(24)18(14-21)15-6-3-2-4-7-15/h2-4,6-7,9-12,18-19,22H,5,8,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHFFDIOPFFQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC(=O)N2CCCC2C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide](/img/structure/B7436380.png)
![2-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436386.png)
![Tert-butyl 2-cyclopentyl-3-oxo-3-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propanoate](/img/structure/B7436396.png)

![2-N-[(2,4-difluorophenyl)methyl]-2-N-(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436406.png)
![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7436407.png)
![2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide](/img/structure/B7436412.png)
![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)
![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)
![2-chloro-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylpropanamide](/img/structure/B7436441.png)

![1-(4,6-Diamino-1,3,5-triazin-2-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7436478.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)